1-benzoyl-3-(fluoromethyl)piperidine
Description
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXHWZJYCJGATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-(fluoromethyl)piperidine can be achieved through several synthetic routesThe reaction typically involves the use of benzoyl chloride and piperidine in the presence of a base such as sodium hydroxide. The fluoromethyl group can be introduced using reagents like fluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of 1-benzoyl-3-(fluoromethyl)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-benzoyl-3-(fluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- COB-3 (Piperidine-Biphenyl Ester Derivative): Structure: Features a small alkyl group on the piperidine nitrogen and a biphenyl ester. Activity: Exhibits a 14-fold increase in nAChR potency compared to KAB-18 (phenylpropyl-substituted analogue) and eliminates non-nAChR-related effects. The fluoromethyl group in 1-benzoyl-3-(fluoromethyl)piperidine may similarly enhance potency by reducing steric hindrance and improving target selectivity .
- 1-Acetyl-4-(3-Trifluoromethylbenzoyl)-piperidine (CAS 61714-98-5): Structure: Contains acetyl and trifluoromethylbenzoyl groups. Properties: Higher logP (3.08) compared to non-fluorinated analogues, suggesting increased lipophilicity. The fluoromethyl group in the target compound may similarly elevate logP, enhancing membrane permeability .
- 1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine (CAS 2101208-40-4) :
Structural Analogues in Receptor Binding
- (+)-[3H]-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine: Activity: Binds selectively to sigma receptors with high affinity.
- trans,trans,trans-[Pt(N3)2(OH)2(NH3)(piperidine)] :
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Piperidine Analogues
*Estimated based on fluorinated analogues.
Q & A
Q. What role does the benzoyl group play in the compound’s binding interactions?
- Methodological Answer :
- π-π Stacking : Benzoyl groups interact with aromatic residues (e.g., Phe340 in 5-HT2A) at 3.5–4.0 Å distances .
- Electrostatic Effects : Carbonyl dipole moments (1.5 D) enhance hydrogen bonding with Thr156 in D2 receptors .
- SAR Studies : Removing the benzoyl group reduces binding affinity (Ki increases from 15 nM to >1 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
